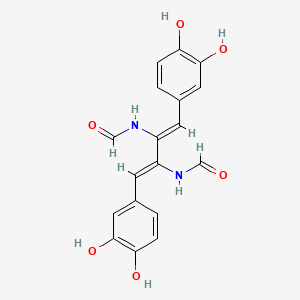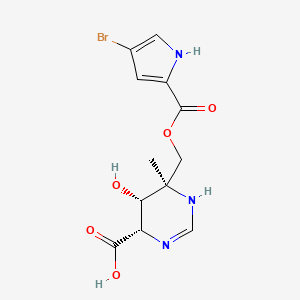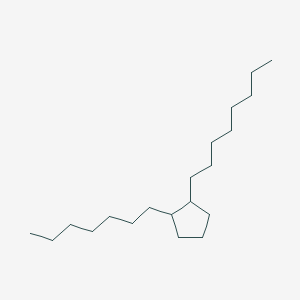
1-Heptyl-2-octylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-heptyl-2-octylcyclopentane is a cycloalkane and a member of cyclopentanes. It derives from a hydride of a cyclopentane.
Applications De Recherche Scientifique
Linear α-Olefins Production:
- The compound is highlighted in the production of linear α-olefins like 1-hexene and 1-octene, crucial components in manufacturing LLDPE (linear low-density polyethylene). The Fischer–Tropsch process yields an array of hydrocarbons with high α-olefin content. Processes like hydroformylation, hydrogenation, and dehydration of 1-heptene are instrumental in producing 1-octene, offering a pathway for 1-Heptyl-2-octylcyclopentane involvement (Leeuwen et al., 2011).
Ethylene Tetramerisation:
- The compound's derivatives are implicated in the selective tetramerisation of ethylene to 1-octene. This process involves extended metallacyclic mechanisms and the formation of higher 1-alkenes through ethylene insertion into metallacycloheptane intermediates. The mechanistic study of this process provides insights into the unique selectivity for 1-octene formation, highlighting the relevance of 1-Heptyl-2-octylcyclopentane derivatives in such chemical transformations (Overett et al., 2005).
Electroreductive Intramolecular Coupling:
- The compound and its related structures have been studied in the context of electroreductive cyclization of olefinic and aromatic ketones. Such studies are pertinent to understanding the regio- and stereoselectivities of these reactions, indicating the compound's potential involvement in intricate chemical synthesis processes (Kise, 2004).
Ruthenium-Catalyzed Cycloadditions:
- The compound is mentioned in studies involving the ruthenium-catalyzed tandem cycloaddition of diynes with alkenes. Such reactions lead to complex chemical structures, indicating the utility of 1-Heptyl-2-octylcyclopentane in facilitating or being part of such sophisticated chemical syntheses (Yamamoto et al., 2000).
Tantalum-Catalyzed Carboalumination:
- Research involving the tantalum-catalyzed carboalumination of alkenes mentions the compound as part of the reaction pathway. This pathway results in a mixture of various substituted products, underlining the compound's role in complex reaction mechanisms and its potential for creating diverse chemical products (Sultanov et al., 2013).
Propriétés
Formule moléculaire |
C20H40 |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
1-heptyl-2-octylcyclopentane |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-16-20-18-14-17-19(20)15-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
UKVVPDHLUHAJNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCCC1CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4S)-4-(4-bromophenyl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]-[4-(phenylmethyl)-1-piperazinyl]methanone](/img/structure/B1258832.png)
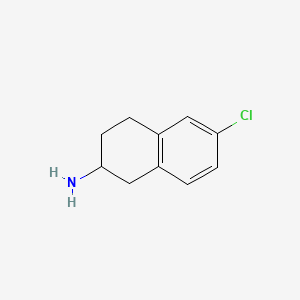
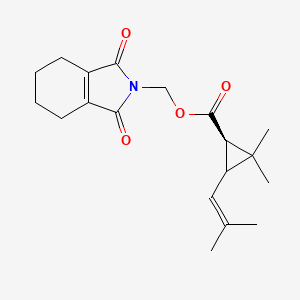
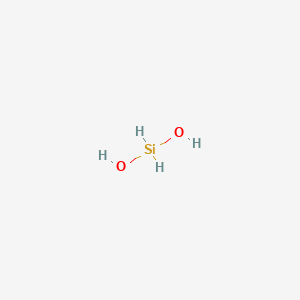
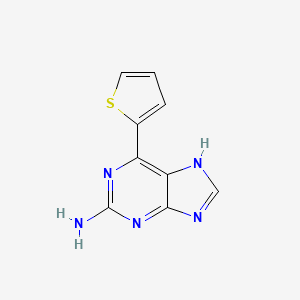
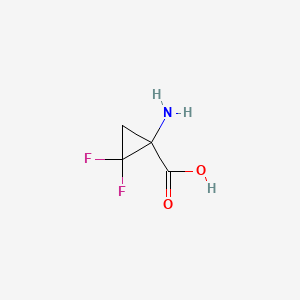
![N,N-dimethyl-4-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1258840.png)

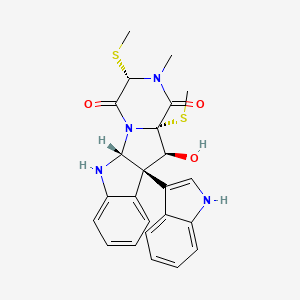

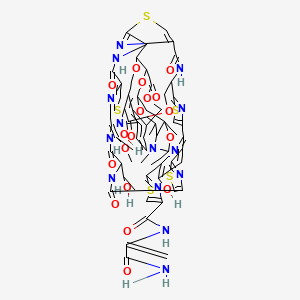
![{3-(3-chlorobenzyl)-1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1258852.png)
